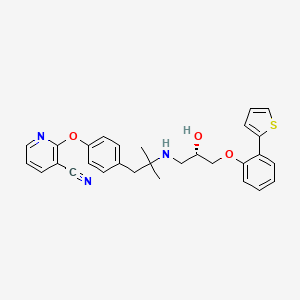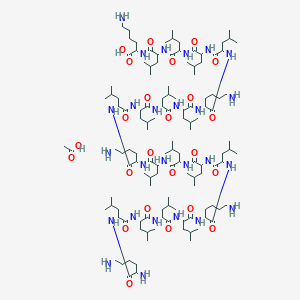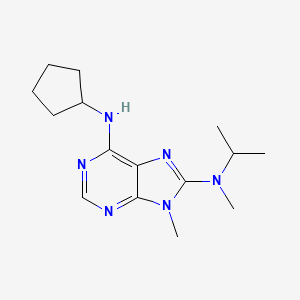![molecular formula C19H22N2O2S B608747 N-[(2r)-2-(4'-Cyanobiphenyl-4-Yl)propyl]propane-2-Sulfonamide CAS No. 507483-43-4](/img/structure/B608747.png)
N-[(2r)-2-(4'-Cyanobiphenyl-4-Yl)propyl]propane-2-Sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY-451646 is a AMPA receptor potentiator. Chronic AMPA receptor potentiator (LY451646) treatment increases cell proliferation in adult rat hippocampus.
Scientific Research Applications
1. Biocatalysis in Drug Metabolism
LY451395, a compound similar in structure to the requested chemical, acts as a potentiator of AMPA receptors and undergoes significant metabolism in preclinical species. The study utilized a microbial-based surrogate biocatalytic system for producing mammalian metabolites of LY451395, which were then characterized using nuclear magnetic resonance spectroscopy. This process supported full structure characterization of metabolites and provided analytical standards for clinical investigations (Zmijewski et al., 2006).
2. Antimicrobial Properties of N-Sulfonates
A study on the synthesis and evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, which are structurally related to the requested compound, revealed their antimicrobial and antifungal activities. This research highlighted the potential biological activity of these sulfonates, including compounds with pyridyl, quinolyl, and isoquinolyl groups (Fadda et al., 2016).
3. Cross-Coupling Catalysis
In a study focused on the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, the researchers explored the reaction of 3-bromopyridine with primary and secondary alkyl and aryl sulfonamides. This research is significant for understanding the chemical behavior and potential applications of compounds similar to N-[(2R)-2-(4'-Cyanobiphenyl-4-Yl)propyl]propane-2-Sulfonamide in cross-coupling reactions (Han, 2010).
4. Sulfonamide Derivatives in Polymer Modification
Research on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including aromatic sulfonamides, has shown potential for medical applications. This study provides insight into the use of sulfonamide derivatives in modifying polymers to enhance their biological activities (Aly & El-Mohdy, 2015).
5. Carbonic Anhydrase Inhibition
A study investigating the inhibitory effects of sulfonamide derivatives on human carbonic anhydrase isozymes provides insights into the potential biological activities of sulfonamide compounds. This research is relevant for understanding how similar compounds could interact with enzymes (Akbaba et al., 2014).
Properties
CAS No. |
507483-43-4 |
|---|---|
Molecular Formula |
C19H22N2O2S |
Molecular Weight |
342.457 |
IUPAC Name |
N-[(2R)-2-[4-(4-cyanophenyl)phenyl]propyl]propane-2-sulfonamide |
InChI |
InChI=1S/C19H22N2O2S/c1-14(2)24(22,23)21-13-15(3)17-8-10-19(11-9-17)18-6-4-16(12-20)5-7-18/h4-11,14-15,21H,13H2,1-3H3/t15-/m0/s1 |
InChI Key |
HOQAVGZLYRYHSO-HNNXBMFYSA-N |
SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY-451646; LY 451646; LY451646; (R)-LY-404187; (R)-LY404187; (R)-LY 404187; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



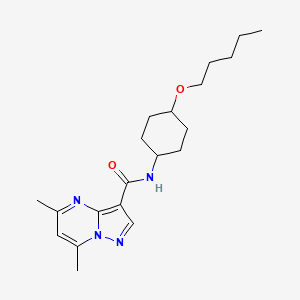

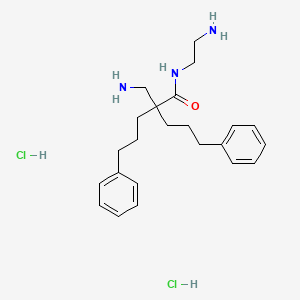
![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-[3-[(phosphonooxy)methyl]-2(3H)-thiazolylidene]benzamide](/img/structure/B608669.png)


